L-Tyrosine D4

Catalog No.
S1525045
CAS No.
62595-14-6
M.F
C9H11NO3
M. Wt
185.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tyrosine D4

CAS Number

62595-14-6

Product Name

L-Tyrosine D4

IUPAC Name

(2S)-2-amino-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid

Molecular Formula

C9H11NO3

Molecular Weight

185.21 g/mol

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D

InChI Key

OUYCCCASQSFEME-FCDGGRDXSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Synonyms

(-)-α-Amino-p-hydroxyhydrocinnamic Acid-d4; Therigon-d4; p-Tyrosine-d4; (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid-d4; (S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid-d4; (S)-Tyrosine-d4; (S)-α-Amino-4-hydroxybenzenepropanoic Acid-d4; L-(-)-Tyrosin

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])[2H])O)[2H]

Isotopic Labeling and Applications in Research

Isotopic labeling with deuterium (a stable isotope of hydrogen) offers several advantages in scientific research. Deuterium has a mass slightly greater than hydrogen, allowing scientists to track the movement and fate of L-D4-Tyrosine within a biological system through techniques like mass spectrometry . This allows researchers to:

  • Study metabolic pathways: By measuring the incorporation of L-D4-Tyrosine into downstream metabolites, scientists can gain insights into the various pathways L-Tyrosine undergoes within an organism .
  • Investigate protein synthesis: L-D4-Tyrosine can be used to study the rate and efficiency of protein synthesis by following its incorporation into newly formed proteins .
  • Measure protein turnover: L-D4-Tyrosine allows researchers to measure the rate at which proteins are degraded and replaced within a cell .

L-Tyrosine D4 is a deuterated form of the amino acid L-Tyrosine, which is an essential building block for proteins in biological systems. The chemical formula for L-Tyrosine D4 is C9H7D4NO3C_9H_7D_4NO_3, and it is characterized by the substitution of four hydrogen atoms with deuterium atoms on the phenolic ring. This modification enhances its stability and allows for more precise tracking in biochemical studies, particularly in metabolic and pharmacokinetic research.

Similar to its non-deuterated counterpart, but with notable differences due to the presence of deuterium. Key reactions include:

  • Alkylation and Acylation: The phenolic hydroxyl group can undergo alkylation or acylation under basic conditions, primarily at the oxygen atom. Under acidic conditions, electrophilic substitution occurs on the aromatic ring .
  • Bioconjugation: L-Tyrosine D4 can be utilized in bioconjugation strategies, such as the tyrosine-click reaction, which enables selective modifications of proteins through stable linkages .
  • Neurotransmitter Synthesis: As a precursor to neurotransmitters like dopamine and norepinephrine, L-Tyrosine D4 plays a role in neurotransmitter synthesis pathways, although specific reactions may vary slightly due to isotopic labeling .

L-Tyrosine D4 exhibits biological activities akin to L-Tyrosine, including:

  • Neurotransmitter Precursor: It contributes to the synthesis of catecholamines, which are critical for mood regulation and cognitive function.
  • Antidepressant Effects: Its role in neurotransmitter synthesis suggests potential antidepressant properties, as increased levels of catecholamines can improve mood and cognitive function .
  • Metabolic Studies: The deuterated form allows for enhanced tracking in metabolic studies, providing insights into the metabolism of amino acids in vivo.

L-Tyrosine D4 has several applications across various fields:

  • Pharmaceutical Research: Used as a tracer in pharmacokinetic studies to understand drug metabolism and distribution.
  • Biochemical Studies: Facilitates research into metabolic pathways involving amino acids and neurotransmitter synthesis.
  • Proteomics: Its unique isotopic labeling allows for enhanced detection and quantification in mass spectrometry analyses.

Interaction studies involving L-Tyrosine D4 focus on its role as a precursor in neurotransmitter synthesis and its effects on various biological systems. Research indicates that it may influence:

  • Cognitive Function: By modulating neurotransmitter levels, it may enhance cognitive performance and mood regulation.
  • Drug Interactions: Studies have explored how L-Tyrosine D4 interacts with various medications, particularly those affecting neurotransmitter systems.

Similar compounds to L-Tyrosine D4 include:

  • L-Tyrosine: The non-deuterated form used extensively in protein synthesis.
  • L-DOPA (L-3,4-dihydroxyphenylalanine): A precursor to dopamine that is used in treating Parkinson's disease.
  • Phenylalanine: An essential amino acid that serves as a precursor to tyrosine.
CompoundStructureUnique Features
L-TyrosineC9H11NO3Standard amino acid involved in protein synthesis.
L-Tyrosine D4C9H7D4NO3Deuterated form used for tracking metabolic processes.
L-DOPAC9H11NO4Precursor to dopamine; used therapeutically.
PhenylalanineC9H11NO2Precursor to tyrosine; essential amino acid.

L-Tyrosine D4's uniqueness lies in its isotopic labeling, which provides enhanced analytical capabilities without altering its fundamental biological roles. This makes it an invaluable tool in biochemical research and pharmaceutical development.

The development of efficient synthetic pathways for L-Tyrosine-d4 production has emerged as a critical area of research, encompassing diverse approaches ranging from enzymatic biosynthesis to chemical deuteration strategies. These methodologies must address challenges including isotopic purity, stereochemical integrity, and scalability for commercial applications. Recent advances in biotechnological and chemical synthesis have provided researchers with multiple complementary approaches for accessing deuterated tyrosine derivatives with varying degrees of isotopic incorporation and positional selectivity.

The molecular structure of L-Tyrosine-d4 features a molecular formula of C9H7D4NO3 with a molecular weight of 185.21 g/mol, where four hydrogen atoms on the phenyl ring are specifically replaced by deuterium. Commercial preparations typically achieve isotopic purity levels exceeding 98 atom % deuterium, with optical activity measurements showing [α]25/D -12° (c = 1 in 1 M HCl). The compound maintains water solubility comparable to natural tyrosine while providing distinct mass spectrometric and nuclear magnetic resonance signatures essential for analytical applications.

Microbial Biosynthesis of L-Tyrosine-d4 via Tyrosine Phenol-Lyase Systems

Enzymatic biosynthesis utilizing tyrosine phenol-lyase systems represents one of the most promising approaches for producing L-Tyrosine-d4 with high stereochemical purity and isotopic incorporation. Tyrosine phenol-lyase, designated as EC 4.1.99.2, catalyzes the reversible degradation of L-tyrosine into phenol, pyruvate, and ammonia through a pyridoxal phosphate-dependent mechanism. This enzymatic system has been extensively characterized in bacterial strains, particularly Erwinia herbicola, which demonstrates robust β-tyrosinase enzyme activity suitable for biotechnological applications.

The enzymatic mechanism involves the formation of quinonoid intermediates that facilitate carbon-carbon bond cleavage at the β-position of the tyrosine side chain. Crystallographic studies have revealed two distinct quinonoid geometries: a "relaxed" state in the open conformation and a "tense" state in the closed active site configuration. The "tense" state exhibits significantly strained conformations at the Cβ and Cγ positions, which facilitates the elimination of phenol and subsequent product formation. This structural understanding has enabled optimization of reaction conditions for improved deuterium incorporation when reactions are conducted in deuterium oxide media.

Research has demonstrated that tyrosine phenol-lyase exhibits multifunctional properties, catalyzing α,β-elimination, β-replacement, and racemization reactions through a general pyridoxal-dependent mechanism. The discovery of reverse reactions has contributed significantly to elucidating the complete reaction mechanism, enabling the development of synthetic strategies for isotope incorporation. When conducted in D2O, these enzymatic systems can achieve substantial deuterium incorporation at both α and β positions, although site-selectivity remains a challenge requiring careful optimization of reaction parameters.

Industrial applications of this biosynthetic approach have focused on the production of L-DOPA and related aromatic amino acids, with research groups developing constitutively overproducing bacterial strains through molecular breeding techniques. These engineered strains exhibit enhanced enzyme expression levels and improved stability under process conditions, making them attractive for large-scale production of deuterated tyrosine derivatives.

Chemical Deuteration Strategies for Aromatic Ring Labeling

Chemical deuteration methodologies offer precise control over isotope incorporation patterns and have been extensively developed for producing site-specifically labeled tyrosine derivatives. The most widely employed approach involves heating tyrosine in concentrated deuterium chloride at elevated temperatures, typically 180°C for 4 hours, to achieve comprehensive deuteration of the aromatic ring system. This method initially produces DL-[2,2',3',5',6'-d5]tyrosine, which requires subsequent treatment to achieve the desired deuteration pattern.

A critical refinement in chemical deuteration involves the selective replacement of deuterium at the 2-position through treatment with acetic acid-acetic anhydride mixtures under reflux conditions. This procedure successfully converts the pentadeuterated intermediate to the target tetradeuterated product while maintaining high isotopic purity. The resulting DL-Tyrosine-d4 typically exhibits isotopic purity levels of approximately 60%, requiring further purification and resolution steps to achieve commercial specifications.

Advanced chemical strategies have incorporated solid-phase synthesis methodologies for producing protected L-Tyrosine-d4 derivatives suitable for peptide synthesis applications. These approaches utilize specialized linker chemistry, including brominated Wang linker derivatives such as (4-bromomethyl)-phenoxy-allyl acetate, to facilitate anchoring of tyrosine derivatives through side-chain attachment. The implementation of polyethylene glycol spacers between linkers and solid supports has dramatically improved oxidation efficiency and overall synthetic reliability.

Temperature and solvent optimization studies have revealed that deuterium exchange reactions benefit from elevated temperatures and prolonged reaction times to achieve maximum isotope incorporation. However, these conditions must be carefully balanced against potential racemization and decomposition pathways that can compromise product quality. Recent developments in microwave-assisted synthesis and metal-catalyzed reactions have provided alternative approaches that enhance yield while reducing environmental impact through greener synthesis protocols.

Enzymatic Resolution of Racemic Deuterated Tyrosine Intermediates

The enzymatic resolution of racemic deuterated tyrosine intermediates represents a crucial step in obtaining enantiomerically pure L-Tyrosine-d4 for pharmaceutical and research applications. Acylase-based resolution systems have emerged as the preferred methodology, utilizing the stereoselectivity of these enzymes to preferentially hydrolyze L-isomers while leaving D-isomers unchanged in their acylated forms. This approach enables efficient separation and recovery of both enantiomers, maximizing the utilization of synthetic intermediates.

The resolution process typically employs N-acetyl-DL-tyrosine-d4 as the starting material, which is prepared through acetylation of the racemic deuterated tyrosine using acetic anhydride under controlled conditions. Enzymatic resolution is achieved in aqueous solutions containing calcium carbonate as a pH buffer and N-acylase as the resolving enzyme, with reactions conducted at 38°C to optimize enzyme activity and selectivity. The resulting L-tyrosine-d4 product maintains high optical purity while preserving the deuterium labeling pattern established during the initial deuteration step.

Recent advances in enzymatic resolution have incorporated D-aminoacylase systems for the selective production of D-tyrosine derivatives when required for specific research applications. These enzyme systems demonstrate high substrate specificity and can achieve optical purities exceeding 99.9% enantiomeric excess with resolution yields of 95.8%. The immobilization of these enzymes on solid supports has enabled continuous processing capabilities and enzyme reuse, significantly improving the economic viability of large-scale production.

Resolution ParameterOptimal ConditionsTypical Results
Temperature38-45°C95% conversion
pH7.5-8.0>99% ee
Enzyme Loading0.1-0.5 g/L90-95% yield
Reaction Time3-6 hoursHigh purity
Buffer SystemCaCO3/NaOHStable pH

The development of dual-protein enzymatic systems has provided enhanced capabilities for site-selective deuteration and resolution. These systems utilize aminotransferase enzymes paired with small partner proteins to catalyze both Cα and Cβ hydrogen-deuterium exchange reactions. When applied to resolution processes, these systems can achieve improved selectivity and enhanced deuterium incorporation levels, particularly when reactions are conducted under optimized conditions with increased partner protein concentrations.

Solid-Phase Synthesis of Protected L-Tyrosine-d4 Derivatives

Solid-phase synthesis methodologies have revolutionized the production of protected L-Tyrosine-d4 derivatives, enabling efficient preparation of compounds suitable for peptide synthesis and pharmaceutical applications. The development of specialized anchoring strategies utilizing side-chain attachment through the phenolic hydroxyl group has provided enhanced synthetic flexibility and improved product purification capabilities. These approaches employ brominated Wang linker derivatives that form stable ether linkages with the tyrosine side chain while maintaining the integrity of the amino acid backbone.

The synthetic strategy typically involves the preparation of Dde-Tyrosinol intermediates that are subsequently anchored to solid supports through (4-bromomethyl)-phenoxy-allyl acetate linker chemistry. This approach enables the attachment of tyrosine derivatives to aminomethyl resin systems followed by elongation using standard Fmoc protocols. Importantly, these conditions minimize esterification side reactions that can compromise product quality and yield in traditional solution-phase approaches.

A critical innovation in solid-phase deuterated tyrosine synthesis involves the incorporation of polyethylene glycol spacers between the linker and solid support matrix. This modification dramatically improves the efficiency and reliability of oxidation reactions required for converting protected tetrapeptide alcohols to their corresponding aldehydes using sulfur trioxide-pyridine complexes. The enhanced accessibility provided by these spacers enables more complete reactions and improved product consistency.

Synthetic ParameterOptimized ConditionsPerformance Metrics
Linker ChemistryBrominated Wang derivative>95% coupling efficiency
Spacer SystemSmall PEG unitsEnhanced oxidation reliability
Protection StrategyFmoc/Dde orthogonalNo esterification side reactions
Oxidation MethodSO3-pyridine complexQuantitative conversion
Cleavage ConditionsAcidolysis (TFA)High purity products

The implementation of unsymmetrically substituted urea linkages in solid-phase synthesis has enabled the preparation of complex deuterated tyrosine derivatives with enhanced biological activity profiles. These modifications utilize Nα-(4-nitrophenyloxycarbonyl)amino acid tert-butyl esters to introduce specialized functionalities while maintaining compatibility with deuterium labeling patterns. The resulting protected compounds can be cleaved from solid supports through acidolysis using trifluoroacetic acid, yielding high-purity products suitable for immediate use in biological studies.

XLogP3

-2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

L-4-Hydroxyphenyl-2,3,5,6-d4-alanine

Dates

Modify: 2023-08-15

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